N-(2-fluorophenyl)spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide
Description
N-(2-fluorophenyl)spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a fluorophenyl group attached to a spirocyclic framework, which includes a thieno[2,3-c]pyran ring and a piperidine ring. The presence of fluorine in the phenyl ring can significantly influence the compound's chemical properties and biological activity.
Properties
IUPAC Name |
N-(2-fluorophenyl)spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-3-1-2-4-15(14)20-17(22)21-9-7-18(8-10-21)16-13(5-11-23-18)6-12-24-16/h1-4,6,12H,5,7-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBVDIFSFAMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3F)C4=C1C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the thieno[2,3-c]pyran and piperidine rings. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The fluorophenyl group can influence the reactivity of the compound, making it suitable for specific transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the development of new pharmaceuticals, particularly in the areas of antiviral, anti-inflammatory, and anticancer research. The presence of the fluorophenyl group can enhance the compound's ability to interact with biological targets.
Medicine: In medicine, this compound has potential uses in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases. Research is ongoing to explore its therapeutic potential in clinical settings.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can be harnessed for the development of new products with improved performance and functionality.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to receptors or enzymes, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-fluorophenyl)pentanamide: This compound shares the fluorophenyl group but has a different core structure.
N-(2-fluorophenyl)cyclopentanecarboxamide: Another related compound with a cyclopentane ring instead of the spirocyclic framework.
N-(2-fluorophenyl)thiophene-2-carboxamide: This compound features a thiophene ring and a carboxamide group.
Uniqueness: N-(2-fluorophenyl)spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxamide stands out due to its unique spirocyclic structure, which provides distinct chemical and biological properties compared to its similar counterparts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
